Echinomycin is classified as a nonribosomal peptide antibiotic. It is biosynthesized by Streptomyces species through nonribosomal peptide synthetases (NRPS), which are responsible for the assembly of peptide chains without the involvement of ribosomes. This compound belongs to a class of molecules known as quinoxaline antibiotics, characterized by their fused aromatic rings and significant biological activity against various human cancer cell lines .
The total synthesis of echinomycin has been achieved using several innovative methods. The first reported total synthesis involved a late-stage construction of the thioacetal moiety via Pummerer rearrangement, coupled with simultaneous cyclization. This method allowed for the two-directional elongation of peptide chains to construct a C2-symmetrical bicyclic octadecadepsipeptide bridged with a sulfide linkage .
Key steps in the synthesis include:
Recent studies have also focused on synthesizing analogues of echinomycin to explore their biological activity and potential therapeutic applications .
Echinomycin's molecular structure features a complex arrangement that includes:
The molecular formula of echinomycin is , with a molecular weight of approximately 432.56 g/mol. Its three-dimensional conformation plays an essential role in its interaction with DNA .
Echinomycin undergoes several significant chemical reactions that are pivotal to its function:
These reactions are essential for understanding both the therapeutic potential and limitations of echinomycin in clinical applications .
Echinomycin exerts its antitumor effects primarily through:
Studies have shown that echinomycin's mechanism involves specific interactions with DNA sequences rich in guanine-cytosine pairs, enhancing its selectivity towards certain cancer types .
Echinomycin exhibits several notable physical and chemical properties:
These properties influence both its formulation as a drug and its storage conditions .
Echinomycin has several important applications in scientific research and medicine:
Echinomycin, a cyclic peptide derived from Streptomyces echinatus, functions as a potent DNA bis-intercalator. Its structure comprises two quinoxaline rings connected by an octapeptide scaffold, enabling simultaneous insertion into adjacent DNA base pairs. This unique configuration allows echinomycin to recognize and bind specific DNA sequences with high affinity.
Echinomycin exhibits pronounced specificity for 5′-CpG-3′ dinucleotide steps and ACGT motifs, with flanking adenine-thymine (A·T) base pairs enhancing binding stability. Structural analyses reveal that the compound’s alanine residues form critical hydrogen bonds with the N3 position of guanine in the minor groove, while its quinoxaline rings stack tightly against purine bases. This molecular recognition is further stabilized by van der Waals contacts, confining echinomycin primarily to sites containing consecutive G·C base pairs [2] [6].
Differential scanning calorimetry and UV thermal denaturation studies have quantified the thermodynamics of echinomycin-DNA interactions. Key parameters include:
The positive entropy value indicates that complex stabilization is driven predominantly by hydrophobic interactions, though hydrogen bonding and van der Waals forces contribute significantly to sequence discrimination [2] [6].
Table 1: Thermodynamic Parameters of Echinomycin-DNA Binding
Parameter | Value | Experimental Method | Biological Implication |
---|---|---|---|
ΔG° (binding) | –7.6 kcal mol⁻¹ | UV thermal denaturation | High-affinity complex formation |
ΔH (enthalpy) | +3.8 kcal mol⁻¹ | Differential scanning calorimetry | Entropically driven stabilization |
ΔS (entropy) | +38.9 cal mol⁻¹ K⁻¹ | UV thermal denaturation | Dominant hydrophobic interactions |
Binding constant (K) | 10⁷–10⁸ M⁻¹ | Solvent-partition analysis | Sequence-specific recognition |
Echinomycin’s bis-intercalation directly impedes DNA replication and chromatin remodeling processes. By inserting itself between base pairs, it induces local helical unwinding and DNA backbone distortion, physically obstructing enzymatic machinery.
In Xenopus laevis egg extracts, echinomycin (50–100 nM) suppresses DNA replication initiation by 87% by preventing the assembly of prereplication complexes (pre-RCs). This occurs through steric blockade of origin recognition complex (ORC) binding at CpG-rich replication origins. Human cancer cell studies corroborate these findings, showing dose-dependent S-phase arrest via inhibition of DNA polymerase δ processivity [1] [7].
Echinomycin (≥10 nM) disrupts nuclear envelope formation and chromatin decondensation in cell-free systems. Mechanistically, it impedes topoisomerase II activity by preventing DNA-cleavage complex resolution, leading to:
These effects culminate in apoptotic fragmentation of nuclei, as evidenced by cytochrome c release and caspase-3 activation in HT-29 colon carcinoma cells [4] [7].
Table 2: Nuclear and Chromatin Effects of Echinomycin
Cellular Process | Effect of Echinomycin | Concentration | Experimental Model |
---|---|---|---|
Pre-RC assembly | 87% inhibition | 50–100 nM | Xenopus laevis egg extracts |
DNA polymerase δ activity | Reduced processivity | 5–20 nM | Human cancer cell lines |
Topoisomerase II resolution | DNA-cleavage complex stabilization | ≥10 nM | HT-29 colon carcinoma cells |
Chromatin decondensation | Disrupted nuclear envelope reformation | 10 nM | Cell-free nuclear assembly |
Echinomycin antagonizes HIF-1α by competitively binding to hypoxia-responsive elements (HREs), consensus sequences (5′-RCGTG-3′) in target gene promoters. This disrupts HIF-1α/HIF-1β dimerization and subsequent transcriptional activation.
Electrophoretic mobility shift assays confirm echinomycin displaces HIF-1α from HREs in the vascular endothelial growth factor (VEGF) promoter at IC₅₀ = 3.5 nM. Chromatin immunoprecipitation (ChIP) analyses reveal this inhibition is sequence-specific, as echinomycin does not affect activator protein-1 (AP-1) or nuclear factor-kappaB (NF-κB) binding to their respective motifs. The molecular basis involves echinomycin’s preference for 5′-ACGT-3′ cores within HREs, which sterically occludes HIF-1α docking [8] [10].
By blocking HIF-1 binding, echinomycin suppresses transcription of hypoxia-inducible genes:
Consequently, echinomycin inhibits angiogenesis and glycolytic metabolism in tumors. In laser-induced choroidal neovascularization models, it reduces neovascular lesions by 95%, outperforming VEGF-specific inhibitors like aflibercept [1] [8] [10].
Table 3: Transcriptional Targets of Echinomycin via HIF-1α Inhibition
Gene Target | Function | Reduction by Echinomycin | Biological Consequence |
---|---|---|---|
VEGF | Angiogenesis factor | 92% (mRNA level) | Impaired tumor vascularization |
GLUT1 | Glucose uptake | 88% (protein expression) | Suppressed glycolytic flux |
BCL2 | Anti-apoptotic regulator | 75% (mRNA level) | Caspase-3 activation, apoptosis |
PDK1 | Pyruvate dehydrogenase kinase | 70% (mRNA level) | Restored mitochondrial respiration |
The dual targeting of DNA topology and HIF-mediated transcription positions echinomycin as a multifaceted antitumor agent, though clinical applications remain limited by pharmacological challenges.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7